molecular formula C20H16ClNO4 B2884777 N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide CAS No. 950426-30-9

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide

Cat. No.: B2884777
CAS No.: 950426-30-9
M. Wt: 369.8
InChI Key: RBQQBYBBECTXRS-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxepine ring, a methoxy group, and a chloro substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: This step involves the cyclization of a suitable precursor, such as a halogenated phenol, with an appropriate reagent to form the benzoxepine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Chlorination: The chloro substituent is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxy and acetamide functional groups but lacks the benzoxepine ring and chloro substituent.

    N-(4-methoxyphenyl)acetamide: Similar to N-(2-methoxyphenyl)acetamide but with the methoxy group in a different position.

    N-(5-acetyl-2-methoxyphenyl)acetamide: Similar structure but lacks the benzoxepine ring and chloro substituent.

Uniqueness

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine ring and the chloro substituent, which confer distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4/c1-12(23)13-3-5-19(25-2)17(11-13)22-20(24)14-7-8-26-18-6-4-16(21)10-15(18)9-14/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQBYBBECTXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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